molecular formula C8H17NO B13270946 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol

Cat. No.: B13270946
M. Wt: 143.23 g/mol
InChI Key: RSAOMZPMAHNMSU-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C8H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol typically involves the reaction of 3,3-dimethylpyrrolidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong base like sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form more saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5,5-Dimethylpyrrolidin-3-yl)ethan-1-ol
  • 2-(3,4-Dimethylpyrrolidin-1-yl)ethan-1-ol
  • 2-(1H-Pyrrol-1-yl)ethanol

Uniqueness

2-(3,3-Dimethylpyrrolidin-2-yl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

2-(3,3-dimethylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C8H17NO/c1-8(2)4-5-9-7(8)3-6-10/h7,9-10H,3-6H2,1-2H3

InChI Key

RSAOMZPMAHNMSU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNC1CCO)C

Origin of Product

United States

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